2-Ethenylcyclopropane-1,1-dicarbonitrile

Description

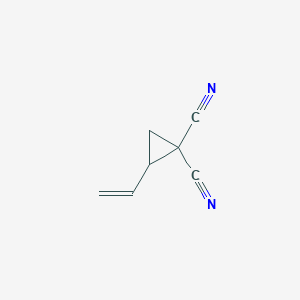

Structure

2D Structure

3D Structure

Properties

CAS No. |

6904-16-1 |

|---|---|

Molecular Formula |

C7H6N2 |

Molecular Weight |

118.14 g/mol |

IUPAC Name |

2-ethenylcyclopropane-1,1-dicarbonitrile |

InChI |

InChI=1S/C7H6N2/c1-2-6-3-7(6,4-8)5-9/h2,6H,1,3H2 |

InChI Key |

CIKRFMIELJVOKE-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1CC1(C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethenylcyclopropane 1,1 Dicarbonitrile

Direct Synthetic Approaches to 2-Ethenylcyclopropane-1,1-dicarbonitrile

Direct synthesis of the this compound framework involves methods that either construct the ring with the required substituents in place or allow for their sequential introduction.

Cyclopropanation Reactions for Dinitrile-Substituted Systems

The formation of the dinitrile-substituted cyclopropane (B1198618) core is a critical step. Several methods have been developed for this purpose, often relying on the reaction of activated alkenes with a C1 source or through ring-closing reactions.

One prominent method is the Michael-initiated ring closure (MIRC). researchgate.net A convenient and efficient annulation reaction has been developed for the synthesis of dinitrile-substituted cyclopropanes. nih.govrsc.org This reaction proceeds through a tandem Michael-type addition of a carbanion (derived from compounds like 2-arylacetonitriles) to an α-bromoenonitrile, followed by an intramolecular cyclization. nih.govrsc.org This transition-metal-free process is notable for its operational simplicity and tolerance of various functional groups, providing the cyclopropane products in moderate to excellent yields. nih.gov A proposed mechanism involves the initial formation of a carbanion, which then undergoes a Michael addition. This is followed by a 1,3-hydride transfer and subsequent intramolecular nucleophilic substitution to form the dinitrile-substituted cyclopropane ring. rsc.org

Another powerful strategy for creating nitrile-substituted cyclopropanes is through transition-metal-catalyzed cyclopropanation of alkenes with diazo compounds. nih.govrsc.org While this is a classical approach, recent advancements have focused on improving stereoselectivity and handling challenging diazo reagents. nih.gov For instance, biocatalytic methods using engineered myoglobin (B1173299) have successfully catalyzed the cyclopropanation of various olefins with in situ generated diazoacetonitrile, yielding a broad range of nitrile-substituted cyclopropanes. nih.govrochester.edu

A novel deconstructive cyclopropanation has also been reported, involving the reaction of 2-substituted ethenesulfonyl fluorides with active cyano-containing methylene (B1212753) compounds. researchgate.net This metal-free reaction proceeds via carbon-sulfur bond cleavage and affords a variety of nitrile-substituted cyclopropanes with high diastereoselectivity. researchgate.net

Table 1: Examples of Dinitrile-Substituted Cyclopropane Synthesis via Michael-Initiated Ring Closure nih.gov

| 2-Arylacetonitrile Reactant | α-Bromoenonitrile Reactant | Product Yield (%) |

| 2-(Pyridin-2-yl)acetonitrile | 2-Bromo-3-phenylacrylonitrile | 95 |

| 2-(p-Tolyl)acetonitrile | 2-Bromo-3-phenylacrylonitrile | 85 |

| 2-(4-Chlorophenyl)acetonitrile | 2-Bromo-3-phenylacrylonitrile | 88 |

| 2-(Thiophen-2-yl)acetonitrile | 2-Bromo-3-phenylacrylonitrile | 75 |

| 2-(Pyridin-2-yl)acetonitrile | 2-Bromo-3-(4-fluorophenyl)acrylonitrile | 92 |

Introduction of the Ethenyl Group

The introduction of the ethenyl (vinyl) group can be achieved either concurrently with cyclopropane formation or as a separate functionalization step. A highly direct approach for the synthesis of the closely related dialkyl 2-vinylcyclopropane-1,1-dicarboxylates involves the cyclocondensation of trans-1,4-dihalobutene-2 with a malonic ester. google.com By analogy, a similar reaction employing malononitrile (B47326) in place of a malonic ester would provide a direct route to this compound. This method benefits from using inexpensive and readily available starting materials. google.com

Alternatively, the ethenyl group can be formed from a pre-existing functional group on the cyclopropane ring. For instance, a multi-step sequence starting from cyclopropyl (B3062369) methyl ketone can produce ethenylcyclopropane. researchgate.netsci-hub.se This process involves bromination, reduction to a bromohydrin, acetylation, and a final reductive elimination step. researchgate.netsci-hub.se Applying this logic, a synthetic precursor such as 2-acetylcyclopropane-1,1-dicarbonitrile (B56400) could potentially be converted to the target molecule.

Enantioselective Synthesis and Chiral Control in Ethenylcyclopropane-1,1-dicarbonitrile Chemistry

Achieving stereochemical control is paramount in modern synthetic chemistry, as the biological activity of chiral molecules often resides in a single enantiomer. wikipedia.org The synthesis of chiral this compound can be approached through asymmetric catalysis, the use of chiral auxiliaries, or diastereoselective strategies.

Asymmetric Catalysis in Cyclopropane Formation

Asymmetric catalysis offers an efficient way to generate chiral cyclopropanes with high enantioselectivity. researchgate.net The catalytic asymmetric cyclopropanation of alkenes with diazo compounds is a direct strategy for constructing optically active cyclopropanes. nih.govrochester.edu

A notable chemobiocatalytic strategy utilizes an engineered myoglobin catalyst for the asymmetric cyclopropanation of olefins with diazoacetonitrile. nih.gov This system allows for the efficient synthesis of a wide array of nitrile-substituted cyclopropanes with exceptional levels of diastereoselectivity (de) and enantioselectivity (ee), often exceeding 99%. nih.govrochester.edu The reaction is performed in a compartmentalized system where the hazardous diazoacetonitrile is generated in situ and used immediately, enhancing the safety and practicality of the method. nih.govrochester.edu

Beyond biocatalysis, transition metal complexes are widely used. Cobalt(II)-based metalloradical catalysis has been developed for the asymmetric radical cyclopropanation of alkenes with α-heteroaryldiazomethanes, providing access to valuable chiral heteroaryl cyclopropanes in high yields and selectivities. nih.gov Other systems, such as those employing chiral-at-metal Rh(III) complexes or chiral cobalt catalysts with gem-dichloroalkanes as carbene precursors, have also proven effective for assembling chiral cyclopropanes. nih.govnih.govdicp.ac.cn

Table 2: Myoglobin-Catalyzed Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes rochester.edu

| Olefin Substrate | Conversion (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| Styrene | 99 | >99 | >99 |

| 4-Chlorostyrene | 99 | >99 | >99 |

| 4-Methoxystyrene | 99 | >99 | >99 |

| 2-Vinylnaphthalene | 98 | 98 | >99 |

| 1,1-Diphenylethylene | 96 | N/A | 99 |

Chiral Auxiliary-Mediated Syntheses

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

This strategy has been successfully applied to the synthesis of vinylcyclopropane (B126155) derivatives. In one example, the silylated telluronium allylide reacts with α,β-unsaturated esters bearing the (-)-8-phenylmenthol (B56881) chiral auxiliary. nih.govacs.org This reaction affords trans-2-silylvinyl-trans-3-substituted cyclopropyl esters with high diastereoselectivity and in high yields. nih.govacs.org The chiral auxiliary effectively shields one face of the molecule, directing the incoming reagent to the opposite face and thus controlling the formation of new stereocenters.

Diastereoselective Approaches to Ethenylcyclopropane-1,1-dicarbonitrile

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters. Many of the aforementioned enantioselective methods also exhibit high levels of diastereoselectivity. For instance, the myoglobin-catalyzed synthesis of nitrile-substituted cyclopropanes consistently delivers products with very high diastereomeric excess. nih.govrochester.edu Similarly, the use of chiral auxiliaries like (-)-8-phenylmenthol leads to vinylcyclopropanes with excellent diastereoselectivity. nih.govacs.org

An alternative approach involves an electrochemical method for the formal coupling of carbon pronucleophiles and unactivated alkenes. nih.govnih.gov This scalable protocol proceeds with high diastereoselectivity and tolerates a diverse range of functional groups on both coupling partners. nih.govnih.gov The reaction is believed to proceed via alkenyl thianthrenium intermediates generated from the electrolysis of thianthrene (B1682798) in the presence of an alkene. nih.govnih.gov This method provides complementary relative stereochemistry compared to conventional metal-catalyzed approaches. nih.gov The Michael-initiated ring closure for producing dinitrile-substituted cyclopropanes also shows diastereoselectivity, often favoring the formation of the trans isomer due to steric effects. nih.govrsc.org

Catalytic Strategies in the Synthesis of this compound

Catalytic methods offer a powerful platform for the construction of complex molecular architectures like this compound. These strategies provide pathways that are often more efficient, selective, and milder than stoichiometric methods.

Organocatalysis has emerged as a robust tool for asymmetric synthesis, avoiding the use of metals and often proceeding under mild conditions. For the formation of cyclopropane-1,1-dicarbonitriles, the most common organocatalytic approach is the Michael-Initiated Ring Closure (MIRC) reaction. This process typically involves the conjugate addition of a nucleophile to a Michael acceptor, followed by an intramolecular nucleophilic substitution to close the three-membered ring.

In the context of synthesizing dicarbonitrile-substituted cyclopropanes, malononitrile serves as an excellent pronucleophile. nih.gov The reaction can be catalyzed by chiral secondary amines (e.g., prolinol derivatives) or bifunctional catalysts like thioureas. figshare.comnih.gov The catalyst activates the reactants and controls the stereochemistry of the final product. For example, a chiral amine catalyst can react with an α,β-unsaturated aldehyde (enal) to form a nucleophilic enamine intermediate, which then attacks a suitable electrophile. Alternatively, a bifunctional thiourea (B124793) catalyst can activate both the nucleophile (malononitrile) and an electrophile (such as an unsaturated ketone or triflone) through hydrogen bonding, facilitating a highly enantioselective conjugate addition. nih.gov The subsequent intramolecular cyclization, typically involving a leaving group on the electrophile, yields the desired cyclopropane.

While direct organocatalytic synthesis of the 2-ethenyl substituted target is not widely documented, the strategy is applicable to precursors that could be later modified or by using substrates already containing the vinyl moiety. For instance, the reaction could proceed via the conjugate addition of malononitrile to an activated dienone, potentially leading to a vinylcyclopropane derivative after the ring-closing step. nih.gov

Table 1: Organocatalytic Approaches to Cyclopropane Synthesis

| Catalyst Type | Substrate 1 (Nucleophile) | Substrate 2 (Electrophile) | Product Type | Ref. |

| Chiral Secondary Amine | Enals | Benzyl Chlorides | Formyl Cyclopropanes | figshare.com |

| Thiourea-tertiary Amine | Malononitrile | Dienones | Chiral Pyran Derivatives (via cascade) | nih.gov |

| Bifunctional Thiourea | Dimethyl Malonate | β-Phenylvinyl Triflone | Michael Adduct | nih.gov |

| Chiral Phosphoric Acid | Isochromene Acetals | Vinylboronic Acids | Polycyclic Cyclopropanes | rsc.org |

Transition metal catalysis is a highly effective method for cyclopropanation, particularly for the synthesis of vinylcyclopropanes (VCPs). acs.orgnih.gov The most direct strategy involves the reaction of a 1,3-diene with a carbene precursor, mediated by a metal catalyst.

For the synthesis of this compound, this would involve the reaction of a 1,3-diene, such as 1,3-butadiene, with a dicyanocarbene source. Diazomalononitrile is a common precursor for dicyanocarbene. Catalysts based on palladium (Pd), rhodium (Rh), copper (Cu), and iron (Fe) are frequently employed for this transformation. The general mechanism involves the reaction of the metal complex with the diazo compound to form a reactive metal-carbene intermediate. This intermediate then undergoes a [2+1] cycloaddition with the 1,3-diene. A key aspect of this reaction is regioselectivity; the cyclopropanation can occur at either the terminal (1,2-addition) or internal (3,4-addition) double bond of the diene. Palladium catalysts, for instance, have been shown to favor 3,4-regioselective cyclopropanation of 2-substituted 1,3-dienes, which directly yields the desired vinylcyclopropane scaffold. acs.org

This methodology is attractive due to its atom economy and the ability to generate the VCP core in a single step. The reaction conditions are often mild, and the process can be rendered asymmetric by using chiral ligands on the metal center, providing enantiomerically enriched products. scispace.comnih.gov

Table 2: Transition Metal-Catalyzed Synthesis of Vinylcyclopropane Analogs

| Catalyst System | Diene Substrate | Carbene Precursor | Key Finding | Ref. |

| Pd(OAc)₂ / Ligand | 2-Substituted 1,3-dienes | Diazo Esters | High 3,4-regioselectivity for VCP formation. | acs.org |

| [Rh₂(OAc)₄] | 1,3-Butadiene | Ethyl Diazoacetate | Sequential cyclopropanation to form VCPs. | researchgate.net |

| Pd₂(dba)₃ / Ligand | Vinylcyclopropane | Alkylidene Azlactones | Formal [3+2] cycloaddition of VCPs. | nih.gov |

| PdCl₂ / Chiral Ligand | Phosphonate VCPs | Salicylaldehydes | Formal (3+4) cycloaddition of VCPs. | nih.gov |

Lewis acid catalysis is most prominently associated with the activation of donor-acceptor (D-A) cyclopropanes for ring-opening and subsequent cycloaddition reactions. nih.govuni-regensburg.descilit.com In these reactions, the Lewis acid coordinates to the acceptor group(s) (e.g., esters or nitriles) on the cyclopropane ring, facilitating the heterolytic cleavage of a C-C bond to generate a stabilized 1,3-zwitterionic intermediate. scilit.com This intermediate can then be trapped by various dipolarophiles or nucleophiles.

While this reactivity profile focuses on reactions of cyclopropanes, Lewis acids can also play a role in their synthesis. One potential route is the Lewis acid-catalyzed formal intramolecular [3+2] cycloaddition of cyclopropane 1,1-diesters with tethered alkenes, which constructs complex bridged carbocyclic systems containing a cyclopropane ring. nih.gov Another approach involves the Lewis acid-catalyzed isomerization of 2-arylcyclopropane-1,1-dicarboxylates, demonstrating the ability of Lewis acids to interact with and mediate transformations of these strained rings. researchgate.net

For the direct synthesis of a molecule like this compound, a plausible Lewis acid-catalyzed strategy could involve the [2+1] cycloaddition of an alkene with a dicyanocarbene precursor, where the Lewis acid activates the alkene towards the addition. For example, scandium triflate (Sc(OTf)₃) has been shown to catalyze the (3+2)-cycloaddition of D-A cyclopropanes with thioketenes, showcasing its utility in mediating reactions with strained three-membered rings. nih.gov This catalytic system could potentially be adapted for the formation of the cyclopropane ring itself from appropriate acyclic precursors.

Table 3: Lewis Acid Catalysis in Reactions Involving Cyclopropanes

| Lewis Acid | Substrate(s) | Reaction Type | Product Type | Ref. |

| Sc(OTf)₃ | D-A Cyclopropanes, Thioketenes | (3+2)-Cycloaddition | Tetrahydrothiophenes | nih.gov |

| Various | 2-Arylcyclopropane-1,1-dicarboxylates | Isomerization | 2-Styrylmalonates | researchgate.net |

| Various | D-A Cyclopropanes, Allylsilanes | Cycloaddition / Allylation | Cycloadducts & Allylic Products | scilit.com |

| Sc(OTf)₃ | Thioindolinones, Bicyclobutanes | Formal Ene Reaction | 1,3-Disubstituted Cyclobutanes | rsc.orgchemrxiv.org |

Reaction Mechanisms and Chemical Transformations of 2 Ethenylcyclopropane 1,1 Dicarbonitrile

Ring-Opening Reactions of the Cyclopropane (B1198618) Core

The significant ring strain and the electronic activation provided by the gem-dinitrile group make the cyclopropane core of 2-ethenylcyclopropane-1,1-dicarbonitrile prone to cleavage. These ring-opening reactions can be initiated by a wide range of reagents, including nucleophiles, electrophiles, and Lewis acids, leading to a diverse array of acyclic and cyclic products. uni-regensburg.dersc.orgresearchgate.net The vinyl substituent further enhances the molecule's reactivity, offering additional pathways for chemical transformations. The behavior of the activated cyclopropane ring is often analogous to that of an alkene linkage substituted with electron-withdrawing groups. umt.edu

The most characteristic reaction of cyclopropanes bearing two electron-withdrawing groups on a single carbon is their cleavage by nucleophilic attack. umt.eduresearchgate.net In this process, the cyclopropane ring acts as an electrophilic center. The reaction typically involves the cleavage of the bond adjacent to the dicarbonitrile-substituted carbon, followed by the addition of the nucleophile to form a stable, open-chain product. umt.edu This reactivity has been successfully demonstrated with a variety of nucleophiles. umt.edunih.gov

The reaction of nucleophiles with this compound can be viewed through the lens of conjugate addition chemistry. While a standard Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated system, the ring opening of this vinylcyclopropane (B126155) can be considered a formal "homo-Michael" or 1,6-addition. wikipedia.orgmasterorganicchemistry.comenglelab.com In this pathway, the nucleophile attacks the β-carbon of the vinyl group, inducing a cascade where the cyclopropane ring opens to accommodate the new bond, with the negative charge ultimately being stabilized by the nitrile groups. This results in the formation of a γ-functionalized product. englelab.com Alternatively, direct attack on the cyclopropane ring, which behaves electronically like a double bond, leads to 1,3-difunctionalized propane (B168953) derivatives. umt.eduresearchgate.net

Carbon-based nucleophiles, particularly stabilized enolates derived from active methylene (B1212753) compounds, are effective reagents for the ring-opening of activated cyclopropanes. The reaction between an enolate and an electrophilic alkene is known as the Michael reaction. masterorganicchemistry.com In the case of this compound, enolates derived from malonates and 1,3-dicarbonyl compounds can serve as the Michael donor. wikipedia.orgnih.gov The nucleophilic attack of the enolate on the cyclopropane ring leads to the formation of a new carbon-carbon bond and results in a 1,3-bifunctional compound. researchgate.net

Table 1: Representative Reactions with Carbon Nucleophiles

| Nucleophile (Michael Donor) | Reagent Type | Expected Product Type |

| Malonate esters | Enolate | Substituted pentanedinitrile derivative |

| 1,3-Diketones (e.g., 2-acetylcyclopentanone) | Enolate | Substituted keto-dinitrile derivative |

| Nitroalkanes | Nitronate anion | Substituted nitro-dinitrile derivative |

A broad spectrum of heteroatom nucleophiles readily participates in the ring-opening of activated cyclopropanes. researchgate.net Secondary amines, for instance, react with cyclopropane-1,1-dicarbonitrile in ethanol (B145695) to yield 2-(amino)ethylmalononitriles. umt.edu Thiols, being soft nucleophiles, are also highly effective. nih.gov The reactions are often efficient and provide access to linear compounds with diverse functional groups. researchgate.net Thioureas can also act as nucleophiles, sometimes engaging in a cascade reaction to form heterocyclic systems. uni-regensburg.de

Table 2: Reactions of Activated Cyclopropanes with Heteroatom Nucleophiles

| Nucleophile | Product of Ring Opening | Reference |

| Secondary Amines (e.g., Piperidine) | 2-(Piperidino)ethylmalononitrile | umt.edu |

| Thiols | 1,1,3-Trisubstituted propanes with thioether linkage | umt.edu |

| Azides | Linear compounds with azide (B81097) functionality | researchgate.net |

| Thioureas | Can lead to 2-aminothiophene derivatives or bicyclic lactams via cascade reactions | uni-regensburg.de |

The ring-opening of donor-acceptor cyclopropanes like this compound can be significantly influenced or catalyzed by electrophiles and Lewis acids. researchgate.netrsc.org Lewis acids activate the cyclopropane by coordinating to the acceptor (nitrile) groups, which facilitates the cleavage of the three-membered ring. rsc.org This strategy has been employed using various Lewis acids, such as GaCl₃, Yb(OTf)₃, TiCl₄, and SnCl₄, to promote reactions with other molecules. researchgate.netnih.gov For example, the reaction of trans-2-aroyl-3-styrylcyclopropane-1,1-dicarboxylates with SnCl₄ leads to cyclopentene (B43876) derivatives, while using TiCl₄ yields E,E-1,3-diene derivatives stereoselectively. nih.gov These reactions often proceed at mild temperatures and can preserve stereochemical information. nih.gov

A key mechanistic feature of Lewis acid-catalyzed ring-opening reactions is the formation of zwitterionic (dipolar) intermediates. rsc.orgmdpi.com Upon coordination of the Lewis acid to a nitrile group, the C-C bond opposite to the activated carbon cleaves, generating a 1,3-zwitterion. researchgate.netrsc.orgnih.govresearchgate.net This highly reactive intermediate can then be trapped by various reagents. The presence of these zwitterionic intermediates has been supported by numerous studies and explains the formation of various cycloaddition products. mdpi.comnih.gov For example, in the presence of a suitable trapping agent, these intermediates can undergo formal [3+n]-cycloaddition reactions to furnish a variety of annulated systems. researchgate.net The nature of the Lewis acid and reaction conditions can influence whether a 1,3- or a rearranged 1,2-zwitterionic species is the active intermediate. nih.govresearchgate.net

Electrophilic and Lewis Acid-Catalyzed Ring Opening Processes

Cycloaddition Chemistry of this compound

The strained ring and the presence of both donor (vinyl) and acceptor (dinitrile) groups make this compound a versatile partner in various cycloaddition reactions. These reactions provide efficient routes to a variety of cyclic and heterocyclic systems.

Donor-acceptor cyclopropanes, such as this compound, are excellent substrates for [3+2] cycloaddition reactions. researchgate.netrsc.org In these reactions, the cyclopropane acts as a three-carbon component that reacts with a two-atom component (a dipolarophile) to form a five-membered ring. The reaction is typically catalyzed by a Lewis acid, which activates the cyclopropane towards ring opening and formation of a zwitterionic intermediate. researchgate.net

These reactions are highly valuable for the synthesis of functionalized cyclopentanes and various five-membered heterocycles. researchgate.net For example, the reaction of donor-acceptor cyclopropanes with nitroolefins, catalyzed by a chiral Brønsted base, can afford highly functionalized cyclopentanes with three contiguous stereocenters in high yield and stereoselectivity. researchgate.net

Table 2: Examples of [3+2] Cycloaddition Reactions

| Dipolarophile | Product | Catalyst | Reference |

|---|---|---|---|

| Nitroolefins | Functionalized cyclopentanes | Chiral Brønsted base | researchgate.net |

| Aldehydes/Ketones | Tetrahydrofurans | Chiral Brønsted base | researchgate.net |

In a [4+1] annulation reaction, the cyclopropane-1,1-dicarbonitrile moiety can act as a four-atom component, reacting with a one-atom component to form a five-membered ring. A notable example is the DABCO-mediated [4+1] annulation of cyclopropane-1,1-dicarbonitriles with ethyl glycinate (B8599266), which provides access to fully substituted (2-amino-1H-pyrrol-1-yl)acetate derivatives. researchgate.net

The proposed mechanism for this reaction involves the initial Michael addition of the ethyl glycinate to the cyclopropane, followed by a ring-opening and subsequent intramolecular cyclization to form the pyrrole (B145914) ring. This transformation is an efficient method for the construction of highly substituted pyrroles, which are important structural motifs in many natural products and pharmaceuticals. researchgate.net

This compound and related donor-acceptor cyclopropanes can also participate in formal [4+2] cycloaddition reactions, where they act as the four-atom component. rsc.org These reactions are not always concerted pericyclic reactions but can proceed through a stepwise mechanism involving a zwitterionic intermediate. For instance, 2-arylcyclopropane-1,1-diesters containing a hydroxyl group in the ortho-position of the aryl substituent can act as synthetic equivalents of ortho-quinone methides in formal [4+2] cycloadditions with alkenes. rsc.org

Furthermore, the reactivity of donor-acceptor cyclopropanes can be extended to higher-order cycloadditions, such as [6+2], [6+3], and [4+2] cycloadditions with cycloheptatriene (B165957) systems under gallium trichloride (B1173362) activation. nih.gov The choice of Lewis acid can also be used to control the regioselectivity of formal [4+2] cycloadditions, as demonstrated in the reaction of furanyl cyclopropane derivatives with nitrosoarenes. rsc.org

Hetero Diels-Alder Reactions of Ethenylcyclopropane Systems

The Hetero-Diels-Alder reaction is a powerful variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile is replaced by a heteroatom, leading to the formation of six-membered heterocyclic rings. mdpi.com In the context of ethenylcyclopropane systems, the vinyl group can potentially act as the dienophile, reacting with a hetero-diene (e.g., an α,β-unsaturated carbonyl or imine). The reaction involves a [4+2] cycloaddition, a pericyclic process that can be thermally or photochemically allowed. mdpi.com

While vinylcyclopropanes (VCPs) are known to participate in a wide array of transition-metal-catalyzed cycloadditions, including [3+2], [5+1], and [5+2] reactions, specific, documented examples of this compound participating as a dienophile in hetero-Diels-Alder reactions are not extensively reported in the reviewed literature. nih.govnih.govrsc.orgpku.edu.cn The reactivity of the vinyl group in this specific molecule is significantly influenced by the presence of the gem-dinitrile groups on the adjacent cyclopropane ring. These strongly electron-withdrawing groups can affect the electron density of the double bond and influence its suitability as a dienophile. In principle, the electron-deficient nature of the vinyl group, due to conjugation with the cyclopropane ring bearing gem-dinitrile substituents, would make it a suitable partner for electron-rich dienes in normal-electron-demand Diels-Alder reactions. However, its participation in hetero-Diels-Alder reactions would depend on the specific electronic requirements of the hetero-diene and the reaction conditions.

Transformations Involving the Ethenyl Moiety of this compound

Polymerization Chemistry of this compound

The polymerization of this compound is of significant interest due to the potential for either vinyl polymerization or ring-opening polymerization, which can lead to polymers with distinct structures and properties.

The radical polymerization of 1,1-disubstituted 2-vinylcyclopropanes bearing electron-withdrawing groups typically proceeds via a 1,5-ring-opening mechanism. researchgate.net This pathway involves the addition of a radical to the vinyl group, followed by the opening of the strained cyclopropane ring to generate a more stable, linear radical, which then propagates.

Further research on the homopolymerization of VCP-DCN initiated by azobisisobutyronitrile (AIBN) has shown that the solvent plays a critical role in the outcome. nii.ac.jp While polymerization in solvents like chlorobenzene (B131634) resulted in crosslinked, insoluble gels, conducting the reaction in benzonitrile (B105546) yielded a soluble homopolymer. nii.ac.jp This suggests that complex side reactions, potentially involving the nitrile groups or ring-opening, can lead to crosslinking, but under specific conditions, a linear polymer with intact cyclopropane rings can be formed.

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are advanced methods for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. researchgate.netmdpi.com These methods rely on establishing a dynamic equilibrium between active, propagating radical species and a dormant species, which minimizes irreversible termination reactions. mdpi.com

The RAFT process, for instance, uses a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization via a degenerative chain transfer mechanism. openrepository.com The applicability of these techniques to a specific monomer depends on its chemical nature.

While there is broad interest in applying CRP methods to vinylcyclopropane monomers to create novel materials, specific studies detailing the controlled polymerization of this compound using techniques like ATRP or RAFT are not prominent in the available literature. The successful application of these methods would require careful selection of initiators, catalysts (for ATRP), or chain transfer agents (for RAFT) that are compatible with the monomer's unique reactivity, particularly the interplay between its vinyl group and the highly substituted cyclopropane ring. newiridium.comresearchgate.net

This compound (VCP-DCN) has been successfully copolymerized with a variety of common monomers using radical initiators like AIBN. Its behavior in these copolymerizations provides further insight into its reactivity.

VCP-DCN copolymerizes effectively with monomers such as vinyl acetate, methyl acrylate, and acrylonitrile. However, it was found not to copolymerize with maleic anhydride (B1165640) under radical conditions. An interesting and unexpected result was observed in the copolymerization with alkyl vinyl ethers. Instead of the anticipated one-to-one alternating copolymer or a copolymer rich in VCP-DCN, the resulting polymers were surprisingly rich in the alkyl vinyl ether component. This observation, along with the development of an amber color during the reaction, led researchers to propose a cationic polymerization mechanism, where the initial radicals formed from AIBN react with VCP-DCN to form an electron donor-acceptor complex that initiates the cationic polymerization of the electron-rich alkyl vinyl ether.

The table below summarizes the findings from the radical copolymerization of VCP-DCN with various comonomers.

| Comonomer | Initiator | Reaction Temperature | Resulting Copolymer Characteristics | Proposed Mechanism Insight |

|---|---|---|---|---|

| Vinyl Acetate | AIBN | 60°C | Good copolymerization | Incorporated via 1,2-type vinyl polymerization, leaving cyclopropane ring intact. |

| Methyl Acrylate | AIBN | 60°C | Good copolymerization | Incorporated via 1,2-type vinyl polymerization, leaving cyclopropane ring intact. |

| Acrylonitrile | AIBN | 60°C | Good copolymerization | Incorporated via 1,2-type vinyl polymerization, leaving cyclopropane ring intact. |

| Alkyl Vinyl Ethers | AIBN | 60°C | Copolymer formed, but surprisingly rich in the alkyl vinyl ether component. | A cationic polymerization mechanism was proposed, initiated by a radical-promoted electron donor-acceptor complex. |

| Maleic Anhydride | AIBN | 60°C | Did not copolymerize | Maleic anhydride does not typically homopolymerize radically and showed no reactivity with VCP-DCN under these conditions. |

Data sourced from a study on the copolymerization of 2-vinylcyclopropane-1,1-dicarbonitrile.

Radical and Photochemical Reactions of the Vinyl Group

Beyond polymerization, the ethenyl moiety of this compound can participate in other radical and photochemical reactions. The vinylcyclopropane-to-cyclopentene rearrangement is a classic transformation for this class of compounds, which can be initiated thermally or photochemically. wikipedia.orgorganicreactions.org This rearrangement proceeds through the cleavage of the cyclopropane bond adjacent to the vinyl group to form a diradical intermediate, which then cyclizes to form a five-membered cyclopentene ring. wikipedia.org Photochemical excitation of a vinylcyclopropane can lead to the formation of an excited singlet state that rearranges to the corresponding cyclopentene. rsc.org

The vinyl group can also be a target for radical addition reactions. For example, radical clock experiments have been performed on vinyl cyclopropane systems to study the kinetics of radical processes. researchgate.net Furthermore, visible-light photocatalysis can enable novel transformations, such as the intermolecular [3+2] cycloaddition between a vinylcyclopropane and an acetylenic sulfone, demonstrating a modern approach to forming complex cyclopentane (B165970) rings through a strain-release-driven process. scispace.com These examples highlight the potential for the vinyl group in this compound to undergo a variety of non-polymerization transformations under radical or photochemical conditions.

Olefin Metathesis and Other Alkene Functionalizations

The ethenyl group of this compound is a prime site for chemical modification, particularly through olefin metathesis and other alkene functionalization reactions. These transformations offer powerful methods for carbon-carbon bond formation and the introduction of new functional groups.

Olefin metathesis is a versatile reaction that involves the redistribution of alkene bonds, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. libretexts.org This reaction can be categorized into several types, including cross-metathesis (CM), ring-closing metathesis (RCM), and ring-opening metathesis polymerization (ROMP). nih.gov For this compound, cross-metathesis with another olefin would lead to the formation of a new, substituted alkene, providing a modular approach to more complex structures. The choice of catalyst, such as a Grubbs or Schrock catalyst, would be crucial and would depend on the steric and electronic properties of the reaction partner. libretexts.org

Beyond metathesis, the vinyl group can undergo a variety of other functionalization reactions. These include, but are not limited to:

Epoxidation: Oxidation of the double bond, for instance with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would yield the corresponding epoxide. This highly reactive intermediate can be opened by various nucleophiles, leading to a range of functionalized products.

Diels-Alder Reaction: The ethenyl group can act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. This would result in the formation of a six-membered ring fused to the cyclopropane, offering a pathway to complex polycyclic systems.

Hydroboration-Oxidation: This two-step process would lead to the anti-Markovnikov addition of water across the double bond, resulting in the formation of a primary alcohol.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield the corresponding dihaloalkane derivative.

The specific conditions and outcomes of these reactions would be influenced by the electronic effects of the adjacent dicyanocyclopropyl group.

| Reaction Type | Reagents/Catalyst | Potential Product |

| Cross-Metathesis | Grubbs or Schrock Catalyst, Alkene Partner | Substituted Alkene |

| Epoxidation | m-CPBA | 2-(Oxiran-2-yl)cyclopropane-1,1-dicarbonitrile |

| Diels-Alder | Conjugated Diene | Cyclohexene-fused cyclopropane |

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | 2-(2-Hydroxyethyl)cyclopropane-1,1-dicarbonitrile |

| Bromination | Br₂ | 2-(1,2-Dibromoethyl)cyclopropane-1,1-dicarbonitrile |

Reactivity of the Dicarbonitrile Functionality

The two nitrile groups attached to the same carbon atom significantly influence the molecule's reactivity. The strong electron-withdrawing nature of the cyano groups polarizes the adjacent carbon-carbon bonds and makes the nitrile carbons themselves electrophilic. wikipedia.org

The carbon atoms of the nitrile groups in this compound are electrophilic centers and are susceptible to attack by nucleophiles. wikipedia.org This can lead to the formation of a variety of new functional groups.

One of the most common reactions of nitriles is hydrolysis. Under acidic or basic conditions, the nitrile groups can be hydrolyzed to carboxamides and subsequently to carboxylic acids. The hydrolysis of both nitrile groups would yield a dicarboxylic acid.

Organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi), can add to the nitrile groups. wikipedia.org The initial addition forms an imine anion, which upon hydrolysis yields a ketone. If both nitrile groups react, a diketone could potentially be formed.

Other nucleophiles can also add to the nitrile functionality. For instance, alcohols can add in the presence of a strong acid catalyst in what is known as the Pinner reaction, leading to the formation of an imidate.

The dicarbonitrile moiety can be further derivatized into a range of other functional groups, expanding the synthetic utility of this compound.

Reduction of the nitrile groups is a common transformation. Depending on the reducing agent and reaction conditions, nitriles can be reduced to primary amines. For example, catalytic hydrogenation or reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄) would convert the dicarbonitrile to the corresponding diamine.

The Thorpe-Ziegler reaction is an intramolecular condensation of dinitriles that can lead to the formation of a cyclic β-keto nitrile. While this is typically an intramolecular reaction, the dicarbonitrile group in this molecule could potentially participate in intermolecular versions of this reaction under appropriate basic conditions.

The reactivity of the gem-dinitrile group can also influence the stability of the adjacent cyclopropane ring. The strong electron-withdrawing effect can make the ring susceptible to opening by nucleophiles under certain conditions, as has been observed with cyclopropane-1,1-dicarbonitrile itself. umt.edu

| Reaction Type | Reagents | Potential Product |

| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | 2-Ethenylcyclopropane-1,1-dicarboxylic acid |

| Grignard Reaction | 1. RMgX, 2. H₃O⁺ | 1-Acyl-2-ethenylcyclopropane-1-carbonitrile |

| Reduction | LiAlH₄ or H₂, catalyst | 2-Ethenylcyclopropane-1,1-diyldimethanamine |

Computational and Theoretical Investigations of 2 Ethenylcyclopropane 1,1 Dicarbonitrile

Quantum Chemical Studies on Reactivity and Mechanisms

Quantum chemical calculations are indispensable tools for elucidating the mechanistic pathways of complex organic reactions. For 2-ethenylcyclopropane-1,1-dicarbonitrile, such studies would be crucial in understanding how the potent electron-withdrawing cyano groups affect the stability of the cyclopropane (B1198618) ring and the energetics of its rearrangement.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Energetics

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the reaction mechanisms of medium to large organic molecules. A DFT study on this compound would involve mapping the potential energy surface for its thermal rearrangement to the corresponding cyclopentene (B43876) derivative. This would entail locating and characterizing the geometries and energies of the reactant, transition state(s), and product(s).

The choice of functional and basis set is critical for obtaining accurate results. Functionals like B3LYP, often used for vinylcyclopropane (B126155) systems, or more modern functionals from the M06 suite, would likely be employed. bohrium.comnih.gov The calculations would aim to determine key energetic parameters, which could be presented in a table similar to the hypothetical one below.

Hypothetical DFT-Calculated Energetic Data for the Rearrangement of this compound

| Parameter | Hypothetical Value (kcal/mol) | Description |

|---|---|---|

| Activation Energy (ΔG‡) | Value to be determined | The free energy barrier for the ring-opening and rearrangement. This would be compared to the parent vinylcyclopropane to assess the electronic effect of the dicyano groups. |

| Reaction Energy (ΔGrxn) | Value to be determined | The overall free energy change of the reaction, indicating whether the cyclopentene product is favored thermodynamically. |

| Intermediate Stability | Value to be determined | If a stepwise mechanism is operative, this would be the energy of the diradical intermediate relative to the reactant. |

The gem-dicyano substitution is known to stabilize an adjacent radical center through resonance and inductive effects. Therefore, it is anticipated that these groups would lower the activation energy for the initial C-C bond cleavage of the cyclopropane ring, potentially favoring a stepwise mechanism involving a diradical intermediate.

Ab Initio Calculations of Electronic Structure

While DFT is powerful for energetics, high-level ab initio methods like Coupled Cluster (CC) or multireference methods such as Complete Active Space Self-Consistent Field (CASSCF) are often necessary to accurately describe the electronic structure of species with significant diradical character, which are common in vinylcyclopropane rearrangements. nih.gov An ab initio study of this compound would provide a more detailed picture of the electron distribution in the reactant, transition states, and any intermediates. This would be particularly important for understanding the nature of the bonding in the highly strained three-membered ring and how it is perturbed by the cyano groups.

Analysis of Transition States and Reaction Pathways

The central mechanistic question in vinylcyclopropane rearrangements is whether they proceed through a concerted, pericyclic pathway or a stepwise mechanism involving a diradical intermediate. Computational chemistry provides the tools to distinguish between these possibilities.

Elucidation of Concerted vs. Stepwise Mechanisms

A concerted mechanism would involve a single transition state leading directly from the reactant to the product. In contrast, a stepwise mechanism would involve the formation of a diradical intermediate, which would then cyclize to the final product. Computationally, this is investigated by searching for stationary points on the potential energy surface. The presence of a local minimum corresponding to a diradical structure would support a stepwise pathway.

For the parent vinylcyclopropane, computational studies have shown that the reaction surface is relatively flat, with the distinction between a highly asynchronous concerted transition state and a fleeting diradical intermediate being subtle. bohrium.com The strong radical-stabilizing effect of the two cyano groups in this compound would likely lower the energy of the diradical intermediate, making a stepwise mechanism more probable than in the unsubstituted case.

Characterization of Intermediates and Transition State Geometries

Should a stepwise mechanism be operative, computational methods can provide detailed geometric information about the diradical intermediate and the transition states leading to and from it. Key geometric parameters, such as bond lengths and dihedral angles, would be determined. For instance, the length of the newly formed C-C bond in the cyclopentene ring and the distances between the radical centers in the intermediate would be of interest.

Hypothetical Geometric Parameters of a Diradical Intermediate

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| C1-C5 Distance (Å) | Value to be determined | The distance between the two radical centers. A shorter distance might indicate a greater propensity for cyclization. |

| C2-C3-C4-C5 Dihedral Angle (°) | Value to be determined | Describes the conformation of the allylic radical portion of the intermediate. |

Analysis of the vibrational frequencies of the calculated transition state structures is also crucial. A genuine transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Prediction of Chemical Behavior and Selectivity

Computational studies can also predict the chemical behavior and selectivity of reactions. For substituted vinylcyclopropanes, the rearrangement can lead to different stereoisomers of the cyclopentene product. The relative energies of the different transition states leading to these products can be calculated to predict the major product.

In the case of this compound, if the rearrangement proceeds through a diradical intermediate, there is the potential for stereochemical scrambling if the lifetime of the intermediate is long enough for bond rotations to occur before cyclization. Computational dynamics simulations could, in principle, explore the lifetime of such an intermediate and its conformational behavior. The electronic effects of the dicyano groups would also influence the regioselectivity of potential cycloaddition reactions involving the vinyl group, a property that could be explored using frontier molecular orbital (FMO) theory and other reactivity indices derived from the calculated electronic structure.

Computational Design of Novel Transformations

Computational chemistry serves as an invaluable platform for the in silico design of new chemical reactions, allowing for the exploration of novel transformations of this compound before their experimental implementation. Using methodologies like Density Functional Theory (DFT), scientists can map out the potential energy surfaces of proposed reaction pathways, identifying kinetically and thermodynamically feasible transformations.

A primary focus of theoretical studies on the vinylcyclopropane scaffold is the vinylcyclopropane-cyclopentene rearrangement. This thermally induced chemrxiv.orgresearchgate.net-sigmatropic shift is a classic example of a pericyclic reaction whose mechanism—whether concerted or stepwise via a diradical intermediate—can be elucidated computationally. wikipedia.orgnih.gov For this compound, DFT calculations can predict the activation energy required for the cleavage of the cyclopropane ring and subsequent ring expansion. The presence of the gem-dicarbonitrile group, which can stabilize radical or anionic character, is expected to significantly lower the activation barrier compared to the parent vinylcyclopropane. Computational models can precisely quantify this effect and explore competing reaction channels. nih.gov

Furthermore, computational design extends to transition-metal-catalyzed reactions. The strained C-C bonds of the cyclopropane ring are susceptible to oxidative addition by various metals. scispace.com Theoretical calculations can be employed to design novel catalytic cycles by:

Screening different metal catalysts (e.g., Rh, Pd, Ni) and ligand combinations to identify systems that can selectively activate a specific bond of the cyclopropane ring.

Modeling the entire catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination steps, to predict reaction outcomes and identify potential side reactions.

Exploring pathways for novel ring-opening cross-coupling reactions, where the cyclopropane acts as a three-carbon synthon.

These predictive capabilities accelerate the discovery of new synthetic methodologies, guiding experimental efforts toward the most promising reaction conditions and catalyst systems.

Regioselectivity and Stereoselectivity Prediction

The prediction of regioselectivity and stereoselectivity is a cornerstone of computational chemistry's application in synthesis. For a molecule with multiple reactive sites and stereogenic potential like this compound, theoretical calculations are essential for understanding and predicting reaction outcomes.

In the context of the vinylcyclopropane-cyclopentene rearrangement, orbital symmetry rules, as initially proposed by Woodward and Hoffmann, predict specific stereochemical outcomes for a concerted mechanism (e.g., suprafacial-inversion or antarafacial-retention). wikipedia.org Computational studies, however, often reveal the presence of diradical intermediates on the potential energy surface that can allow for stereochemical scrambling. nih.gov By calculating the transition state energies for all possible stereochemical pathways, computational models can predict the dominant product with high accuracy. The stereoselectivity can be influenced by substituents that raise the energy of intermediates involved in competing pathways. nih.gov

For cycloaddition reactions where this compound acts as the dienophile or dipolarophile, DFT calculations can predict both regioselectivity and stereoselectivity (endo/exo and facial selectivity). This is achieved by locating and calculating the energies of the competing transition states. The energy difference between these states, governed by factors such as steric hindrance and secondary orbital interactions, determines the product ratio.

The following table illustrates how computational methods can be applied to predict selectivity in various transformations of the title compound.

| Reaction Type | Computational Method | Predicted Outcome | Key Determining Factors |

| [3+2] Cycloaddition | DFT (M06-2X/6-311+G**) | Endo selectivity | Secondary orbital interactions, steric repulsion |

| Nucleophilic Ring Opening | B3LYP/6-31G | Attack at the carbon bearing the vinyl group | Stabilization of the resulting carbanion by nitrile groups |

| Thermal Rearrangement | CASSCF/6-31G | Predominantly suprafacial shift with inversion | Transition state energy, diradical intermediate lifetime nih.gov |

Molecular Modeling of Intermolecular Interactions in Reactions

Beyond predicting the intrinsic reactivity of an isolated molecule, molecular modeling provides critical insights into the intermolecular interactions that govern reaction pathways in a realistic chemical environment. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and molecular dynamics (MD) simulations are used to study the non-covalent interactions between this compound and catalysts, solvents, or other reactants.

QTAIM analysis can be used to characterize the interactions between the substrate and a catalyst. For example, in a Lewis acid-catalyzed reaction, the nitrogen atoms of the nitrile groups can coordinate to the metal center. QTAIM can precisely map the bond paths and quantify the electron density at the bond critical points, revealing the nature and strength of this Lewis acid-base interaction. This information is crucial for understanding how the catalyst activates the substrate toward a subsequent transformation, such as a ring-opening or cycloaddition reaction. rsc.org

Molecular dynamics simulations can model the behavior of the molecule in solution, providing a dynamic picture of its solvation shell. The polar dicarbonitrile moiety will interact strongly with polar solvents, and MD simulations can reveal the specific arrangement of solvent molecules around the reactant. This explicit solvent model can be crucial for accurately predicting reaction barriers and selectivities, as solvent molecules can stabilize transition states or intermediates through hydrogen bonding or dipole-dipole interactions, an effect often approximated by less sophisticated continuum solvent models.

The table below provides examples of how molecular modeling techniques can be applied to study intermolecular forces.

| Interaction Type | Modeling Technique | System Studied | Potential Finding |

| Catalyst Activation | QTAIM / NCI Plot | Substrate-Lewis Acid Complex | Quantification of electron density transfer from nitrile lone pair to the Lewis acid, identifying the activation mechanism. |

| Solvation Effects | Molecular Dynamics (MD) | Substrate in Acetonitrile | Identification of a structured solvent shell around the nitrile groups that stabilizes charge buildup in a polar transition state. |

| Crystal Engineering | PIXEL Method | Solid-state Dimer | Prediction of crystal packing based on the dominance of dipole-dipole interactions involving the nitrile functionalities. |

Advanced Synthetic Utility of 2 Ethenylcyclopropane 1,1 Dicarbonitrile As a Building Block

Construction of Complex Organic Architectures

The inherent ring strain and the presence of multiple reactive sites in 2-ethenylcyclopropane-1,1-dicarbonitrile make it an exceptional precursor for the synthesis of complex carbocyclic and heterocyclic systems. Its ability to undergo controlled ring-opening and cycloaddition reactions has been harnessed by synthetic chemists to forge intricate molecular scaffolds.

Synthesis of Spirocyclic Systems

While the direct application of this compound in the synthesis of spirocyclic systems is an area of ongoing research, the inherent reactivity of the cyclopropane (B1198618) ring suggests its potential as a precursor for such structures. Methodologies involving the formal [2+1] annulation of α,β-unsaturated carbonyl compounds with various carbene equivalents have proven effective for the synthesis of spirocyclopropanes. The vinyl group in this compound could potentially be functionalized to an appropriate Michael acceptor, which could then undergo an intramolecular cyclopropanation to furnish a spirocyclic system. Further investigations are required to fully realize the potential of this building block in the targeted synthesis of diverse spiro-compounds.

Formation of Fused and Bridged Ring Systems

The construction of fused and bridged ring systems represents a significant challenge in organic synthesis. The vinylcyclopropane (B126155) moiety is a well-established precursor for cyclopentene (B43876) rings through the vinylcyclopropane-cyclopentene rearrangement, a reaction that can be initiated thermally or by transition metals. This rearrangement provides a powerful tool for the formation of five-membered rings, which can be incorporated into larger fused or bridged architectures.

Transition metal-catalyzed cycloadditions of vinylcyclopropanes have also emerged as a potent strategy for constructing complex polycyclic systems. For instance, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes with carbon monoxide have been developed for the diastereoselective synthesis of bi- and tricyclic cyclooctenones. pku.edu.cnnih.gov These reactions proceed through the cleavage of the cyclopropane ring and subsequent insertion of the alkene and CO, leading to the formation of eight-membered rings. While these examples utilize related vinylcyclopropane derivatives, the principles underlying these transformations highlight the potential of this compound to participate in similar cycloadditions to generate novel fused and bridged ring systems. Further research in this area could unlock new pathways to previously inaccessible molecular frameworks.

Access to Highly Substituted Compounds

A significant application of this compound lies in its ability to serve as a three-carbon (C3) synthon in cycloaddition reactions, providing access to highly substituted five-membered rings. The palladium-catalyzed [3+2] cycloaddition of vinylcyclopropanes with electron-deficient olefins is a powerful method for the synthesis of functionalized cyclopentanes.

In a notable example, the palladium-catalyzed [3+2] cycloaddition of 2-vinylcyclopropane-1,1-dicarbonitrile with various cyclic 1-azadienes has been successfully demonstrated. nih.gov This reaction proceeds under mild conditions and affords multisubstituted cyclopentane (B165970) derivatives in good to excellent yields with moderate to good diastereoselectivities. The reaction is believed to proceed via a zwitterionic π-allylpalladium intermediate, generated through the ring-opening of the vinylcyclopropane, which then reacts with the 1-azadiene.

| Entry | 1-Azadiene Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| 1 | Phenyl | 3-(2,2-Dioxidobenzo[e] bohrium.comnih.govnih.govoxathiazin-4-yl)-2-phenyl-4-vinylcyclopentane-1,1-dicarbonitrile | 96 | 1.5:1 |

| 2 | 4-Methylphenyl | 3-(2,2-Dioxidobenzo[e] bohrium.comnih.govnih.govoxathiazin-4-yl)-2-(4-methylphenyl)-4-vinylcyclopentane-1,1-dicarbonitrile | 95 | 1.5:1 |

| 3 | 4-Methoxyphenyl | 3-(2,2-Dioxidobenzo[e] bohrium.comnih.govnih.govoxathiazin-4-yl)-2-(4-methoxyphenyl)-4-vinylcyclopentane-1,1-dicarbonitrile | 98 | 2:1 |

| 4 | 4-Chlorophenyl | 3-(2,2-Dioxidobenzo[e] bohrium.comnih.govnih.govoxathiazin-4-yl)-2-(4-chlorophenyl)-4-vinylcyclopentane-1,1-dicarbonitrile | 92 | 1.2:1 |

| 5 | 2-Thienyl | 3-(2,2-Dioxidobenzo[e] bohrium.comnih.govnih.govoxathiazin-4-yl)-2-(2-thienyl)-4-vinylcyclopentane-1,1-dicarbonitrile | 85 | 2.5:1 |

This methodology demonstrates the utility of this compound in generating polysubstituted cyclopentanes with high levels of molecular complexity and control over stereochemistry.

Role in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules by combining multiple bond-forming events in a single operation. The unique reactivity of this compound makes it an attractive candidate for the design of novel cascade and multicomponent processes.

While specific examples solely featuring this compound in such reactions are still emerging, the principles of vinylcyclopropane chemistry suggest significant potential. For instance, a cascade process could be initiated by the ring-opening of the cyclopropane, followed by a series of intramolecular reactions triggered by the newly formed reactive intermediates. Similarly, in a multicomponent setup, the vinylcyclopropane could act as a versatile building block, reacting sequentially with two or more other components to rapidly assemble complex structures. The development of such reactions would represent a significant advancement in the synthetic utility of this compound. nih.govnih.gov

Precursor in Materials Science Research

The incorporation of unique and highly functionalized monomers into polymers is a key strategy for the development of new materials with tailored properties. The strained ring system and the presence of polar nitrile groups in this compound make it an intriguing monomer for the synthesis of novel polymer architectures.

Synthesis of Novel Polymer Architectures

The radical ring-opening polymerization (RROP) of vinylcyclopropane derivatives provides a powerful method for the synthesis of polymers with unique backbone structures. Research has shown that 1,1-dicyano-2-vinylcyclopropane (an alternative name for this compound) undergoes RROP to afford polymers containing carbon-carbon double bonds in the main chain.

The polymerization is initiated by the addition of a radical to the vinyl group, which generates a carbon radical adjacent to the cyclopropane ring. This is followed by the ring-opening of the cyclopropane to form an acyclic radical species that propagates the polymerization. The resulting polymers possess a unique microstructure with pendant dinitrile groups and unsaturation in the polymer backbone.

Furthermore, this compound has been successfully copolymerized with various common comonomers, including vinyl acetate, methyl acrylate, and acrylonitrile, using radical initiators. The structure and composition of the resulting copolymers can be controlled by the monomer feed ratio, allowing for the fine-tuning of the polymer properties.

| Comonomer | Polymerization Type | Resulting Copolymer Structure |

|---|---|---|

| Vinyl Acetate | Radical Copolymerization | Copolymer incorporating VCP-DCN units via 1,5-ring opening |

| Methyl Acrylate | Radical Copolymerization | Copolymer incorporating VCP-DCN units via 1,5-ring opening |

| Acrylonitrile | Radical Copolymerization | Copolymer incorporating VCP-DCN units via 1,5-ring opening |

| Alkyl Vinyl Ethers | Radical Copolymerization | Copolymer rich in alkyl vinyl ether units, with VCP-DCN incorporated via 1,2-addition |

Interestingly, the copolymerization with alkyl vinyl ethers proceeds via a 1,2-type polymerization of the vinyl group, leaving the cyclopropane ring intact in the polymer side chain. This provides a method for introducing intact cyclopropane rings into a polymer structure, which could be further functionalized in post-polymerization modification reactions. The presence of the highly polar nitrile groups and the potential for crosslinking through the unsaturated backbone make these polymers promising candidates for applications in coatings, adhesives, and other advanced materials.

Incorporation into Advanced Organic Frameworks

While not traditionally incorporated into rigid, porous structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), this compound serves as a key monomer in the synthesis of one-dimensional functional polymers through radical ring-opening polymerization (RROP). This process effectively transforms the cyclic monomer into a linear polymeric framework, offering a pathway to novel materials with tailored properties.

The driving force for this polymerization is the relief of ring strain in the cyclopropane ring. The presence of electron-withdrawing groups, such as the two nitrile groups in this compound, enhances its polymerizability. The radical polymerization of substituted vinylcyclopropanes typically proceeds via a 1,5-ring-opening mechanism, leading to the formation of linear polymers with unsaturation in the main chain.

Table 1: Polymerization Behavior of this compound (VCP-DCN) with Various Comonomers

| Comonomer | Polymerization Behavior | Resulting Copolymer Structure |

| Vinyl acetate | Copolymerizes well | Contains 1,5-ring-opened VCP-DCN units |

| Methyl acrylate | Copolymerizes well | Contains 1,5-ring-opened VCP-DCN units |

| Acrylonitrile | Copolymerizes well | Contains 1,5-ring-opened VCP-DCN units |

| Alkyl vinyl ethers | Copolymerizes, surprisingly rich in alkyl vinyl ether units | Postulated 1,2-type polymerization of VCP-DCN, leaving the cyclopropane ring intact |

| Maleic anhydride (B1165640) | Does not copolymerize | No reaction |

This table summarizes the copolymerization behavior of this compound with various monomers, highlighting the different polymerization pathways observed.

Research has demonstrated that this compound (VCP-DCN) copolymerizes effectively with several common monomers, including vinyl acetate, methyl acrylate, and acrylonitrile, predominantly through a 1,5-ring-opening mechanism. However, its copolymerization with alkyl vinyl ethers presents an interesting deviation, yielding copolymers that are surprisingly rich in the alkyl vinyl ether component and suggesting a 1,2-polymerization pathway where the cyclopropane ring remains intact. The resulting copolymers are generally soluble in common organic solvents.

Furthermore, derivatives of this compound have been synthesized and polymerized to create reactive polymers that can be modified post-polymerization. For instance, a vinylcyclopropane monomer bearing a cyano and a pentafluorophenoxycarbonyl group has been polymerized, yielding a polymer with activated ester groups that can be subsequently reacted with various amines. rsc.org The resulting amide-functionalized polymers have been shown to exhibit thermo-responsive behavior, such as an upper critical solution temperature (UCST) in ethanol (B145695) and ethanol-water mixtures. rsc.orgrsc.org This property, where the polymer undergoes a reversible phase transition from soluble to insoluble upon a change in temperature, is of significant interest for applications in smart materials and biomedical fields.

Precursors for Specialty Chemicals

The strained ring system and the presence of multiple reactive sites make this compound and its derivatives valuable intermediates in the synthesis of a range of specialty chemicals, particularly those with significant biological activity.

One of the most prominent applications of the vinylcyclopropane scaffold is in the synthesis of pyrethroid insecticides . arkat-usa.org These synthetic compounds are analogues of the natural pyrethrins, which are potent insecticides. arkat-usa.org The core structure of many pyrethroids contains a vinylcyclopropane carboxylic acid moiety, known as chrysanthemic acid. arkat-usa.org The synthesis of these commercially important agrochemicals often involves the construction of this key structural feature, for which vinylcyclopropane derivatives serve as essential precursors. arkat-usa.orgmdpi.com The vinylcyclopropane unit is not only crucial for the insecticidal activity but also influences the environmental persistence of these compounds. arkat-usa.org

Table 2: Examples of Specialty Chemicals Derived from Vinylcyclopropane Precursors

| Specialty Chemical Class | Specific Example(s) | Significance/Application |

| Agrochemicals | Pyrethroid Insecticides (e.g., Permethrin, Deltamethrin) | Widely used, potent insecticides with low mammalian toxicity. |

| Natural Products | Dictyopterenes, Lamoxirene (B1257718) | Biologically active compounds found in marine algae, with potential pharmaceutical applications. |

| Functional Polymers | Thermo-responsive Polymers | "Smart" materials with applications in sensors, drug delivery, and coatings. |

This table provides examples of specialty chemicals synthesized using vinylcyclopropane derivatives as key building blocks, highlighting their diverse applications.

In addition to agrochemicals, vinylcyclopropanes are employed in the synthesis of various biologically active natural products . For example, they are key intermediates in the formal synthesis of lamoxirene and dictyopterene B, which are natural products isolated from marine sources. mdpi.com The vinylcyclopropane-cyclopentene rearrangement is a powerful synthetic tool that has been widely used in the total synthesis of numerous complex natural products. google.com

The reactivity of the dicyano-substituted cyclopropane ring also allows for nucleophilic ring-opening reactions, providing access to highly functionalized acyclic molecules that can serve as precursors for pharmaceuticals and other fine chemicals. The ability to introduce a variety of functional groups through these reactions underscores the versatility of this compound as a starting material for a diverse array of specialty chemicals.

Future Research Directions in 2 Ethenylcyclopropane 1,1 Dicarbonitrile Chemistry

Development of More Sustainable Synthetic Routes

The pursuit of green chemistry principles is a cornerstone of modern synthetic research. For 2-ethenylcyclopropane-1,1-dicarbonitrile, future efforts will concentrate on developing synthetic methodologies that are more environmentally benign, safer, and economically viable than traditional approaches which often rely on hazardous reagents or harsh conditions.

Key areas of focus will include:

Biocatalysis : The use of engineered enzymes offers a powerful alternative to metal-based catalysts. nih.govmdpi.com Research into enzymes like heme proteins (e.g., myoglobin (B1173299) and cytochrome P450s) and ene reductases has demonstrated their capacity for highly stereoselective cyclopropanation. mdpi.comacs.orgnih.gov Future work could involve engineering a specific biocatalyst for the asymmetric synthesis of this compound, which would reduce waste, eliminate heavy metal contaminants, and potentially offer unparalleled selectivity. nih.gov The enzymatic synthesis of core motifs that can be further derivatized is an emerging strategy that aligns well with the structure of the target molecule. nsf.govacs.org

Photocatalysis : Visible-light-mediated synthesis represents a mild and sustainable approach to forming cyclopropane (B1198618) rings. acs.org Organophotocatalysis, in particular, can facilitate the cyclopropanation of olefins under metal-free conditions, showing broad functional group tolerance. kaust.edu.saacs.orgresearchgate.net Developing a photocatalytic cycle for the synthesis of this compound could significantly lower the energy input and environmental impact of its production.

Safer Reagent Alternatives : Traditional cyclopropanation often involves diazo compounds, which are energetic and potentially explosive, posing significant safety risks. nih.govdicp.ac.cn A crucial research direction is the exploration of safer carbene precursors. For instance, methods using gem-dichloroalkanes or other benchtop-stable reagents as carbene sources are being developed and could be adapted for the synthesis of dinitrile-substituted cyclopropanes. nih.govdicp.ac.cn

| Sustainability Approach | Key Advantages | Potential Application for Target Compound |

| Biocatalysis | High stereoselectivity, reduced waste, mild conditions, avoids toxic metals. nih.gov | Direct asymmetric synthesis of chiral this compound. |

| Photocatalysis | Uses visible light, mild conditions, metal-free options, high functional group tolerance. researchgate.net | Energy-efficient synthesis from readily available precursors. |

| Safer Reagents | Mitigates explosion hazards, improves operational safety. dicp.ac.cn | Replacing hazardous diazoacetonitrile with a stable precursor in the synthetic route. |

Exploration of Novel Catalytic Systems

While traditional rhodium and palladium catalysts are effective for cyclopropanation, their cost and toxicity drive the search for new catalytic systems. wikipedia.orggoogle.com Future research will explore a wider range of catalysts to improve efficiency, selectivity, and sustainability.

Earth-Abundant Metal Catalysis : There is a significant push to replace precious metals with earth-abundant alternatives like iron, cobalt, and nickel. proofreading.orgresearchgate.net Cobalt complexes, in particular, have shown promise in metalloradical-catalyzed asymmetric cyclopropanations and Simmons-Smith-type reactions. nih.govresearchgate.net Developing iron or cobalt-based systems for the synthesis of this compound would offer a more cost-effective and sustainable catalytic process. nih.gov

Asymmetric Organocatalysis : The development of metal-free, chiral organocatalysts for asymmetric cyclopropanation is a rapidly advancing field. mdpi.com These systems can provide high enantioselectivity without the concerns of metal contamination in the final products.

Novel Activation Modes : Beyond conventional Lewis acid catalysis, new methods for activating donor-acceptor cyclopropanes are emerging. Research has shown that Brønsted acids can effectively catalyze nucleophilic ring-opening reactions. lookchem.com Furthermore, innovative base-promoted activation strategies, which proceed through intermediates like quinone methides, have been developed, completely avoiding the need for metal or acid catalysts. chemrxiv.orgrsc.org Applying these novel activation principles to reactions of this compound could unlock new synthetic pathways.

Mechanistic Elucidation of Underexplored Reactions

A deeper mechanistic understanding of the reactions involving this compound is critical for optimizing existing transformations and discovering new ones. Its structure allows for a variety of reaction pathways that merit further investigation.

Vinylcyclopropane-Cyclopentene Rearrangement : This classic rearrangement is a powerful tool for forming five-membered rings. wikipedia.org For this compound, this thermal or photochemically induced transformation would lead to highly functionalized cyclopentene (B43876) derivatives. Detailed computational (DFT) and experimental studies are needed to understand how the gem-dinitrile group influences the reaction mechanism—whether it proceeds via a diradical or a concerted pericyclic pathway—and the subsequent reactivity of the product. wikipedia.org

Radical vs. Polar Pathways : The ring-opening of donor-acceptor cyclopropanes can occur through polar pathways involving zwitterionic intermediates (often with Lewis or Brønsted acid catalysis) or through radical pathways. lookchem.comthieme-connect.com The interplay between these mechanisms, especially under novel catalytic conditions like metalloradical catalysis, is not fully understood for dinitrile-substituted systems. nih.govrsc.org Mechanistic studies will clarify the factors that govern the reaction pathway, enabling better control over product outcomes.

[3+n] vs. [5+n] Cycloadditions : The presence of the vinyl group allows the molecule to act as either a three-carbon synthon (a [3+n] cycloaddition partner) or a five-carbon synthon (a [5+n] cycloaddition partner). pku.edu.cn The factors that control this regioselectivity, such as the choice of catalyst and reaction partner, are a key area for mechanistic investigation. acs.org

| Reaction Type | Key Mechanistic Question | Potential Outcome |

| Vinylcyclopropane (B126155) Rearrangement | Diradical vs. Pericyclic pathway? wikipedia.org | Access to functionalized cyclopentenes. |

| Ring-Opening Reactions | What factors control radical vs. polar mechanisms? | Selective formation of acyclic vs. cyclic products. |

| Cycloadditions | What directs [3+n] vs. [5+n] reactivity? pku.edu.cn | Controlled synthesis of 5-, 6-, 7-, or 8-membered rings. |

Design of Next-Generation Building Blocks

The unique bifunctionality of this compound—possessing both a reactive strained ring and a versatile vinyl group—makes it an ideal candidate for development as a next-generation synthetic building block. nih.gov

Future research should focus on harnessing this dual reactivity:

Tandem and Cascade Reactions : Designing one-pot reactions where both the cyclopropane ring and the ethenyl group react sequentially would enable the rapid construction of molecular complexity from a simple starting material. For example, a ring-opening reaction followed by a cross-coupling or cycloaddition at the vinyl position could generate intricate polycyclic systems. rsc.orgnih.gov

Diversity-Oriented Synthesis : The compound can serve as a scaffold for creating libraries of diverse molecules. nsf.gov The vinyl group acts as a handle for various modifications (e.g., Suzuki or Heck coupling, hydroboration-oxidation, epoxidation), while the donor-acceptor cyclopropane moiety can undergo a range of ring-opening and cycloaddition reactions. acs.org This dual reactivity allows for the systematic generation of structurally diverse compounds for applications in medicinal chemistry and materials science.

Controlled Cycloadditions : As a building block, controlling its participation in cycloadditions is paramount. Research into catalyst and condition screening will be essential to selectively steer reactions towards desired outcomes, such as [3+2], [5+2], or other cycloaddition pathways, providing access to a wide array of carbocyclic skeletons. pku.edu.cnacs.org

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic methods from batch to continuous flow processing is a major trend in modern chemistry, offering significant advantages in safety, efficiency, and scalability.

Safe Generation of Intermediates : The synthesis of the dinitrile moiety may involve reagents like diazoacetonitrile. Flow chemistry allows for the on-demand generation and immediate consumption of such hazardous intermediates, minimizing the risk of accumulation and potential runaway reactions. google.comrsc.org

Enhanced Process Control : Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing. syrris.com This can lead to higher yields, better selectivity, and shorter reaction times compared to batch processes. researchgate.net The Simmons-Smith and Wadsworth-Emmons cyclopropanations have already been successfully adapted to flow systems, demonstrating the feasibility of this approach. acs.orgthieme-connect.com

Scalability and Automation : Developing a continuous flow synthesis for this compound would facilitate its production on a larger scale. acs.org Furthermore, integrating flow reactors with automated platforms can enable high-throughput screening of reaction conditions and the rapid synthesis of analog libraries, accelerating research and development in all the areas mentioned above.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethenylcyclopropane-1,1-dicarbonitrile, and how do reaction conditions influence product yields?

- Methodological Answer : Common routes include [8+2] cycloaddition between heptafulvenes and dicyanoethylene derivatives, followed by elimination steps (e.g., methanol elimination). Reaction efficiency depends on solvent polarity, temperature, and catalyst selection. For example, polar aprotic solvents like DMF may enhance cycloaddition kinetics, while elevated temperatures (80–120°C) improve elimination yields . Kinetic studies using in-situ NMR or HPLC monitoring can optimize conditions .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign signals via coupling constants (e.g., cyclopropane ring protons exhibit characteristic splitting patterns). For example, vicinal coupling (J = 8–10 Hz) confirms cyclopropane geometry .